1-(4-Fluorophenyl)-2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)ethanone
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Overview
Description
1-(4-Fluorophenyl)-2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)ethanone is a complex organic compound that features a fluorophenyl group, a nitrophenyl group, and a pyridazinyl group connected through a sulfanylethanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazinyl Intermediate: The pyridazinyl intermediate can be synthesized through the cycloaddition of pyridine N-imine with alkynyl compounds, followed by condensation with hydrazine.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.
Attachment of the Nitrophenyl Group: The nitrophenyl group can be attached through a nitration reaction, where a nitro group is introduced to the aromatic ring.
Formation of the Sulfanylethanone Linkage: The final step involves the formation of the sulfanylethanone linkage through a thiolation reaction, where a thiol group is introduced to the ethanone moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenyl)-2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)ethanone can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
1-(4-Fluorophenyl)-2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)ethanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)ethanone involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Fluorophenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde
- N-(4-cyano-1-(4-fluorophenyl)-1H-pyrazol-5-yl)-1-(4-fluorophenyl)-3-phenyl-1H-pyrazole-4-carboxamide
Uniqueness
1-(4-Fluorophenyl)-2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)ethanone is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-(4-fluorophenyl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FN3O3S/c19-14-6-4-12(5-7-14)17(23)11-26-18-9-8-16(20-21-18)13-2-1-3-15(10-13)22(24)25/h1-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBMLXBWBPFENCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN=C(C=C2)SCC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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